Cas no 61794-59-0 (4-ethynyl-2,3,5,6-tetrafluoroaniline)
4-ethynyl-2,3,5,6-tetrafluoroaniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 4-ethynyl-2,3,5,6-tetrafluoro-
- 4-ethynyl-2,3,5,6-tetrafluoroaniline
- CS-0224579
- DTXSID30813963
- EN300-120045
- SCHEMBL17768962
- 61794-59-0
-
- Inchi: 1S/C8H3F4N/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h1H,13H2
- InChI Key: QJIDXHJAWUUICJ-UHFFFAOYSA-N
- SMILES: FC1C(=C(C#C)C(=C(C=1N)F)F)F
Computed Properties
- Exact Mass: 189.02019
- Monoisotopic Mass: 189.02016175g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02
4-ethynyl-2,3,5,6-tetrafluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B126448-5mg |
4-ethynyl-2,3,5,6-tetrafluoroaniline |
61794-59-0 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B126448-10mg |
4-ethynyl-2,3,5,6-tetrafluoroaniline |
61794-59-0 | 10mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B126448-50mg |
4-ethynyl-2,3,5,6-tetrafluoroaniline |
61794-59-0 | 50mg |
$ 365.00 | 2022-06-07 | ||
| 1PlusChem | 1P01A3K2-50mg |
4-ethynyl-2,3,5,6-tetrafluoroaniline |
61794-59-0 | 95% | 50mg |
$275.00 | 2025-03-04 | |
| 1PlusChem | 1P01A3K2-100mg |
4-ethynyl-2,3,5,6-tetrafluoroaniline |
61794-59-0 | 95% | 100mg |
$393.00 | 2025-03-04 | |
| 1PlusChem | 1P01A3K2-250mg |
4-ethynyl-2,3,5,6-tetrafluoroaniline |
61794-59-0 | 95% | 250mg |
$545.00 | 2025-03-04 | |
| 1PlusChem | 1P01A3K2-500mg |
4-ethynyl-2,3,5,6-tetrafluoroaniline |
61794-59-0 | 95% | 500mg |
$839.00 | 2025-03-04 | |
| 1PlusChem | 1P01A3K2-1g |
4-ethynyl-2,3,5,6-tetrafluoroaniline |
61794-59-0 | 95% | 1g |
$1067.00 | 2025-03-04 | |
| 1PlusChem | 1P01A3K2-2.5g |
4-ethynyl-2,3,5,6-tetrafluoroaniline |
61794-59-0 | 95% | 2.5g |
$2311.00 | 2024-04-22 | |
| 1PlusChem | 1P01A3K2-5g |
4-ethynyl-2,3,5,6-tetrafluoroaniline |
61794-59-0 | 95% | 5g |
$3390.00 | 2024-04-22 |
4-ethynyl-2,3,5,6-tetrafluoroaniline Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 4-ethynyl-2,3,5,6-tetrafluoroaniline
Benzenamine, 4-ethynyl-2,3,5,6-tetrafluoro- (CAS No. 61794-59-0): A Comprehensive Overview
Benzenamine, 4-ethynyl-2,3,5,6-tetrafluoro-, identified by the Chemical Abstracts Service Number (CAS No.) 61794-59-0, is a fluorinated aromatic amine with significant potential in the field of pharmaceuticals and materials science. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural and electronic properties. The presence of multiple fluorine atoms and an ethynyl group imparts distinct characteristics that make it a valuable candidate for various applications.
The structural framework of Benzenamine, 4-ethynyl-2,3,5,6-tetrafluoro- consists of a benzene ring substituted with four fluorine atoms at the 2, 3, 5, and 6 positions, along with an ethynyl group at the 4-position. This arrangement results in a molecule with enhanced electron-withdrawing effects due to the fluorine atoms, which can influence its reactivity and interactions with other molecules. The ethynyl group introduces a site for further functionalization, making it a versatile building block for synthesizing more complex derivatives.
In recent years, there has been growing interest in fluorinated aromatic amines due to their applications in pharmaceutical development. The fluorine atoms can modulate the metabolic stability and binding affinity of drug candidates, making them valuable in the design of small-molecule drugs. For instance, studies have shown that fluorine substitution can improve the bioavailability and pharmacokinetic properties of active pharmaceutical ingredients (APIs). Benzenamine, 4-ethynyl-2,3,5,6-tetrafluoro- is being explored as a precursor in the synthesis of novel therapeutic agents targeting various diseases.
One of the most compelling aspects of Benzenamine, 4-ethynyl-2,3,5,6-tetrafluoro- is its potential in materials science. The combination of fluoroaromatic rings and functional groups like ethynyl provides a platform for developing advanced materials with tailored properties. Researchers are investigating its use in organic electronics, where such compounds can serve as electron transport materials or precursors for conductive polymers. The electron-withdrawing nature of the fluorine atoms can enhance charge mobility, making these materials suitable for applications in flexible electronics and optoelectronic devices.
The synthesis of Benzenamine, 4-ethynyl-2,3,5,6-tetrafluoro- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation of benzene derivatives followed by selective functionalization to introduce the ethynyl group and fluorine atoms. Advanced techniques such as cross-coupling reactions and palladium-catalyzed transformations are often employed to construct the desired molecular architecture efficiently.
In academic research, Benzenamine, 4-ethynyl-2,3,5,6-tetrafluoro- has been utilized as a key intermediate in the development of novel ligands for metal complexes. These complexes have applications in catalysis and as contrast agents for medical imaging techniques such as MRI (Magnetic Resonance Imaging). The unique electronic properties of this compound allow it to form stable coordination bonds with transition metals, leading to catalysts with enhanced activity and selectivity.
The pharmaceutical industry has also shown interest in exploring the therapeutic potential of derivatives of Benzenamine, 4-ethynyl-2,3,5,6-tetrafluoro-. Preclinical studies have indicated that certain analogs exhibit promising biological activities against targets involved in inflammation and cancer. The ability to fine-tune the structure through functionalization allows researchers to optimize potency and minimize side effects. This underscores the importance of this compound as a scaffold for drug discovery efforts.
The environmental impact of using fluorinated compounds is another area of consideration. While fluoroaromatics offer numerous benefits in terms of chemical stability and reactivity modulation, their persistence in the environment raises concerns about long-term ecological effects. Efforts are being made to develop synthetic strategies that minimize waste and improve atom economy, thereby reducing environmental footprints without compromising on performance.
In conclusion,Benzenamine,4-ethynyl-2,3,5,6-tetrafluoro-(CAS No. 61794-59-0) is a multifaceted compound with significant applications across pharmaceuticals,materials science,and catalysis。 Its unique structural features make it a valuable building block for synthesizing advanced materials and drug candidates。 As research continues to uncover new possibilities,this compound is poised to play an increasingly important role in scientific innovation。
61794-59-0 (4-ethynyl-2,3,5,6-tetrafluoroaniline) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)